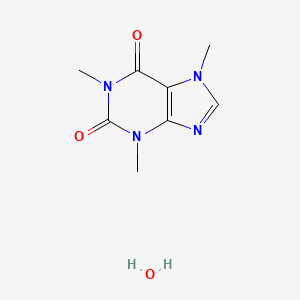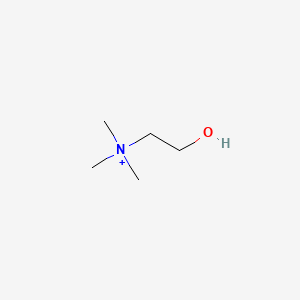
4-Allyl-2,6-dimethoxyphenol
描述
4-Allyl-2,6-dimethoxyphenol is an organic compound with the molecular formula C11H14O3. It is a member of the class of phenols, characterized by the presence of an allyl group at position 4 and methoxy groups at positions 2 and 6 on the phenol ring. This compound is known for its aromatic properties and is used in various applications, including as a flavoring agent and in scientific research .
作用机制
Target of Action
4-Allyl-2,6-dimethoxyphenol is primarily used as a flavoring agent or adjuvant . .
Mode of Action
Given its use as a flavoring agent, it may interact with taste receptors or olfactory receptors to produce a specific flavor or aroma .
Pharmacokinetics
It is known to be soluble in fats and insoluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
As a flavoring agent, it likely contributes to the sensory perception of food and beverages .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, its solubility in fats suggests that it may be more effective in fatty foods .
生化分析
Biochemical Properties
4-Allyl-2,6-dimethoxyphenol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. One notable interaction is with peroxidases, such as horseradish peroxidase and lignifying Arabidopsis thaliana peroxidase A2. These enzymes catalyze the oxidation of this compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in its metabolic processing .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation. For instance, in models of acute lung injury, this compound demonstrated strong anti-inflammatory activity by inhibiting the formation of neutrophil extracellular traps and reducing lung inflammation . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to and inhibit the activity of specific enzymes, such as peroxidases, thereby preventing the formation of reactive oxygen species . Additionally, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response elements and enhancing the cellular antioxidant capacity . These interactions contribute to its overall protective effects against oxidative damage and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory and antioxidant effects, further supporting its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound (1-5 mg/kg feed) are generally safe and effective in reducing inflammation and oxidative stress . Higher doses may lead to toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . Therefore, careful consideration of dosage is essential when evaluating the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of this compound, leading to the formation of various metabolites . The metabolic processing of this compound can influence its bioavailability and overall biological activity. Additionally, interactions with cofactors such as glutathione may further modulate its metabolic fate and effects on metabolic flux .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The presence of binding proteins can influence its localization and accumulation within specific tissues, thereby affecting its overall bioactivity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on cellular processes . Post-translational modifications and targeting signals may direct this compound to particular organelles, thereby influencing its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Allyl-2,6-dimethoxyphenol can be synthesized through several methods. One common synthetic route involves the alkylation of 2,6-dimethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .
化学反应分析
Types of Reactions: 4-Allyl-2,6-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenols.
科学研究应用
4-Allyl-2,6-dimethoxyphenol has a wide range of applications in scientific research:
相似化合物的比较
- Eugenol
- Isoeugenol
- Coniferyl Alcohol
- Sinapyl Alcohol
属性
IUPAC Name |
2,6-dimethoxy-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMPKHMKIJDEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30216470 | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear pale yellow liquid, roasted meaty bacon odour | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
168.00 to 169.00 °C. @ 11.00 mm Hg | |
| Record name | Methoxyeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.095 | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/708/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6627-88-9 | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Allyl-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30216470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-allyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ALLYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VF00YWP89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methoxyeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041194 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Allyl-2,6-dimethoxyphenol?
A1: The molecular formula of this compound is C11H14O3, and its molecular weight is 194.23 g/mol.
Q2: How is this compound characterized spectroscopically?
A2: Various spectroscopic techniques are employed for characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon atoms in the molecule, respectively, elucidating its structure. []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, aiding in structural identification. [, , ]
Q3: What are the applications of this compound related to its material compatibility?
A3: Specific applications based on material compatibility are not extensively reported in the provided research.
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research doesn't highlight any catalytic properties of this compound.
Q5: Have there been any computational studies on this compound?
A6: Yes, in silico studies have investigated the potential antidepressant activity of this compound. Molecular docking simulations were performed with the 5-hydroxytryptamine 2A receptor (5-HT2AR) to evaluate binding affinity. []
Q6: How do structural modifications of this compound affect its activity?
A7: Research comparing the repellency of this compound with structural analogs against Rhipicephalus appendiculatus ticks found that the 4-propyl moiety in the guaiacol unit exhibited the highest repellency. [] This suggests that the length and nature of the alkyl substituent at the 4-position significantly influence its biological activity.
Q7: What is known about the stability of this compound in different formulations?
A7: While specific formulation strategies are not detailed in the research provided, it's important to consider its potential for oxidation. Formulations might incorporate antioxidants or packaging modifications to enhance stability.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: The research provided doesn't delve into the detailed PK/PD profile of this compound.
Q9: Has this compound shown efficacy in any biological models?
A9: Research suggests the following:
- Antioxidant Activity: this compound demonstrated antioxidant properties in various assays, including inhibition of styrene peroxidation, scavenging of DPPH radicals, and ferric reducing antioxidant power. [, , ]
- Anti-Inflammatory Activity: While not directly tested, the structural similarity to eugenol, known for its anti-inflammatory effects, hints at a potential for this activity. []
- Insect Repellent: this compound showed significant repellency against Rhipicephalus appendiculatus ticks, particularly when compared to structural analogs. []
- Potential Antidepressant Activity: In silico studies suggest a potential interaction with 5-HT2AR, a target for antidepressant drugs. []
Q10: What analytical methods are used to study this compound?
A10: Commonly used analytical techniques include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















